Methyl 3-iodo-8-methyl-1-naphthoate
Description
Methyl 3-iodo-8-methyl-1-naphthoate is a naphthalene-derived ester featuring a methyl group at the 8-position and an iodine atom at the 3-position on the aromatic ring. Its molecular formula is C₁₃H₁₁IO₃, with a molecular weight of 318.13 g/mol.
Properties
Molecular Formula |
C13H11IO2 |
|---|---|
Molecular Weight |
326.13 g/mol |
IUPAC Name |
methyl 3-iodo-8-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11IO2/c1-8-4-3-5-9-6-10(14)7-11(12(8)9)13(15)16-2/h3-7H,1-2H3 |
InChI Key |
NVTLZVAEZXRCOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=C2C(=O)OC)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-8-methyl-1-naphthoate typically involves the iodination of a naphthalene derivative followed by esterification. One common method includes the following steps:
Iodination: A naphthalene derivative, such as 8-methyl-1-naphthol, is treated with iodine and an oxidizing agent like potassium iodate (KIO3) in an acidic medium to introduce the iodine atom at the 3-position.
Esterification: The resulting 3-iodo-8-methyl-1-naphthol is then esterified using methanol and a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-8-methyl-1-naphthoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of 3-substituted-8-methyl-1-naphthoate derivatives.
Oxidation: Formation of naphthoquinones or other oxidized products.
Reduction: Formation of reduced naphthalene derivatives.
Hydrolysis: Formation of 3-iodo-8-methyl-1-naphthoic acid.
Scientific Research Applications
Methyl 3-iodo-8-methyl-1-naphthoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-iodo-8-methyl-1-naphthoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical responses. The iodine atom can play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Methyl 5-Methoxy-8-Aryl-1-Naphthoate (Compound 3)
Structure : Features a methoxy group at the 5-position and an aryl group at the 8-position.
Synthesis : Prepared via Pd(OAc)₂-catalyzed coupling of 1a (methyl 5-methoxy-1-naphthoate) with arylboronic acids in THF/H₂O under basic conditions (Cs₂CO₃) at 60°C for 24 hours .
Key Properties :
Comparison with Target Compound :
Methyl 8-Hydroxy-1-Naphthoate
Structure : Hydroxyl group at the 8-position instead of methyl.
Properties :
Comparison with Target Compound :
Tetrahydro-8-Isopropyl-1-Naphthoic Acid Derivatives
Structure : Partially hydrogenated naphthalene core with isopropyl and carboxylic acid groups.
Synthesis : Reduced from 3,3-dimethyl-1,8-naphthalide using nickel-aluminum alloy and sodium metal .
Key Findings :
Comparison with Target Compound :
| Property | This compound | Tetrahydro-8-Isopropyl Derivatives |
|---|---|---|
| Aromaticity | Fully aromatic naphthalene | Partially saturated ring |
| Functional Groups | Ester, iodo, methyl | Carboxylic acid, isopropyl |
| Synthetic Utility | Aromatic functionalization | Hydrogenation/acid-base studies |
Research Implications and Data Gaps
- Iodo Substituent Advantage : The iodine atom in this compound offers unique reactivity for radiopharmaceutical applications, analogous to iodinated tyrosine derivatives used in brain imaging (e.g., ¹²³I-α-methyltyrosine) . However, direct evidence for this compound’s biological activity is lacking.
- Synthetic Challenges : Unlike methoxy or hydroxy analogues, iodination steps may require specialized reagents (e.g., N-iodosuccinimide) or transition-metal catalysts.
Biological Activity
Methyl 3-iodo-8-methyl-1-naphthoate is a halogenated naphthoate compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanism of action, and potential applications based on diverse sources.
Chemical Structure and Properties
This compound features a naphthalene core with an iodine atom at the 3-position and a methyl group at the 8-position. This unique substitution pattern contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its halogenated functional groups , which can engage in various chemical interactions, including:
- Halogen Bonding : The iodine atom can form halogen bonds with electron-rich sites in biological molecules, influencing their activity.
- Electrophilic Aromatic Substitution : The presence of iodine enhances the electrophilicity of the aromatic ring, facilitating reactions with nucleophiles in biological systems.
These interactions can affect enzyme activity, receptor binding, and cellular signaling pathways, making it a valuable compound for studying biological processes.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| DU145 | 15.2 | Induces apoptosis via caspase activation | |
| PC3 | 12.5 | Inhibits USP8 leading to reduced cell viability |
These findings suggest that this compound may exert similar effects through its structural analogs.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to interact with enzymes like NADH dehydrogenase , which is critical in bacterial respiration:
This inhibition could lead to potential applications as an antimicrobial agent against drug-resistant bacteria.
Prostate Cancer Research
A study focusing on prostate cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell viability and migration rates. The results indicated that the compound could potentially serve as a therapeutic agent:
"The combination treatment of this compound with standard chemotherapeutics showed enhanced efficacy compared to monotherapy."
Antimicrobial Activity
In another study, derivatives of naphthoates were tested against Gram-positive bacteria. This compound exhibited promising antimicrobial activity, particularly against strains resistant to conventional antibiotics:
"Inhibition of bacterial growth was observed at concentrations as low as 10 µg/mL."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
